molecular formula C14H20O9 B12318637 1,2-O-Ethylidene--D-mannopyranoside Triacetate CAS No. 7224-04-6

1,2-O-Ethylidene--D-mannopyranoside Triacetate

Cat. No.: B12318637
CAS No.: 7224-04-6
M. Wt: 332.30 g/mol
InChI Key: NBWFYJVPTWVPKZ-UHFFFAOYSA-N
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Description

1,2-O-Ethylidene–D-mannopyranoside Triacetate is a compound of significant interest in the field of carbohydrate chemistry and glycobiology. It serves as a versatile building block for the synthesis of complex carbohydrate derivatives and glycoconjugates with tailored properties and functionalities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-O-Ethylidene–D-mannopyranoside Triacetate typically involves the protection of hydroxyl groups in mannopyranoside followed by acetylation. The process begins with the formation of the ethylidene acetal protecting group at the 1,2-position of mannopyranoside. This is achieved by reacting mannopyranoside with acetaldehyde in the presence of an acid catalyst. The resulting 1,2-O-ethylidene mannopyranoside is then acetylated using acetic anhydride and a base such as pyridine to yield 1,2-O-Ethylidene–D-mannopyranoside Triacetate .

Industrial Production Methods

Industrial production methods for 1,2-O-Ethylidene–D-mannopyranoside Triacetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of protection and acetylation but utilizes industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1,2-O-Ethylidene–D-mannopyranoside Triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various carbohydrate derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

1,2-O-Ethylidene–D-mannopyranoside Triacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-O-Ethylidene–D-mannopyranoside Triacetate involves its ability to act as a precursor for the synthesis of various carbohydrate derivatives. These derivatives can interact with specific molecular targets, such as enzymes and receptors, to modulate biological processes. The ethylidene acetal protecting group provides stability to the molecule, allowing for selective reactions at other positions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-O-Ethylidene–D-mannopyranoside Triacetate is unique due to its ethylidene protecting group, which offers a balance of stability and reactivity. This makes it particularly useful in the synthesis of complex carbohydrate derivatives and glycoconjugates with tailored properties .

Properties

CAS No.

7224-04-6

Molecular Formula

C14H20O9

Molecular Weight

332.30 g/mol

IUPAC Name

(6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl)methyl acetate

InChI

InChI=1S/C14H20O9/c1-6(15)18-5-10-11(19-7(2)16)12(20-8(3)17)13-14(23-10)22-9(4)21-13/h9-14H,5H2,1-4H3

InChI Key

NBWFYJVPTWVPKZ-UHFFFAOYSA-N

Canonical SMILES

CC1OC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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